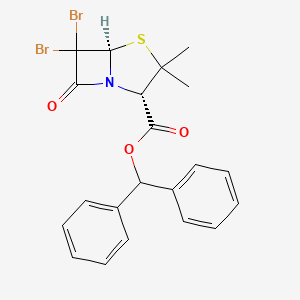

Benzhydryl 6,6-dibromopenicillanate

CAS No.:

Cat. No.: VC1852218

Molecular Formula: C21H19Br2NO3S

Molecular Weight: 525.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19Br2NO3S |

|---|---|

| Molecular Weight | 525.3 g/mol |

| IUPAC Name | benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| Standard InChI | InChI=1S/C21H19Br2NO3S/c1-20(2)16(24-18(26)21(22,23)19(24)28-20)17(25)27-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+/m0/s1 |

| Standard InChI Key | SSLOATPLZXISQE-QFBILLFUSA-N |

| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |

| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |

Introduction

Chemical Structure and Properties

Benzhydryl 6,6-dibromopenicillanate consists of a penicillanic acid core structure with two bromine atoms at the 6-position of the beta-lactam ring. The carboxylic acid group is esterified with a benzhydryl (diphenylmethyl) group, creating a structure with several reactive sites.

The compound shows structural similarity to Benzhydryl 6,6-dibromo penicillanate-1-oxide (PubChem CID 11249708), which contains an additional oxygen atom bonded to the sulfur atom in the thiazolidine ring . Its chemical structure can be represented as a beta-lactam ring fused with a thiazolidine ring, featuring two bromine atoms at the 6-position and a benzhydryl ester group connected to the carboxylic acid function.

The molecular structure of this compound is characterized by:

-

Molecular formula similar to C21H19Br2NO3S (based on the related compound)

-

Two bromine atoms providing reactive sites for chemical transformations

-

A benzhydryl protecting group on the carboxylic acid function

-

A bicyclic beta-lactam core structure

Chemical Reactions and Transformations

Benzhydryl 6,6-dibromopenicillanate serves as a versatile intermediate in the synthesis of various penicillin derivatives due to its reactive bromine atoms at the 6-position.

Debromination Reactions

One of the most important transformations of this compound is selective debromination. As documented in patent literature, "Benzhydryl 6,6-dibromopenicillanate 1,1-dioxide is converted to benzhydryl 6-alpha-bromopenicillanate 1,1-dioxide" through specific debromination processes . This selective removal of one bromine atom creates mono-brominated intermediates that are crucial for further modifications.

The debromination process typically employs bisulfite salts as reagents. According to research: "a process for the debromination of 6-monobromo- and 6,6-dibromopenicillanic acid, and various derivatives thereof, by the action of a bisulfite salt" has been established . This method provides a more environmentally friendly alternative to traditional debromination approaches using tin hydrides.

Grignard-like Reactions

The compound can form Grignard-like reagents at position 6, which enables various carbon-carbon bond formation reactions. This reactivity has been employed in the synthesis of substituted 6β-vinylpenicillanic acids . The ability to form these organometallic intermediates significantly expands the potential for structural modifications at the 6-position.

Conversion to Oxidized Derivatives

The compound can be oxidized to form sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives, which have enhanced beta-lactamase inhibitory properties . These oxidized derivatives often show increased stability and different reactivity patterns compared to the parent compound.

Applications in Pharmaceutical Research

Benzhydryl 6,6-dibromopenicillanate and its derivatives have significant applications in pharmaceutical research, particularly in the development of beta-lactamase inhibitors and novel antibiotics.

Beta-Lactamase Inhibitor Development

Derivatives of this compound, particularly the oxidized forms (sulfoxides and sulfones), have been investigated as beta-lactamase inhibitors. The debrominated compounds produced from 6,6-dibromopenicillanic acid derivatives "find various utilities, as beta lactamase inhibitors or as intermediates in the synthesis of further useful beta-lactam compounds" .

Research on substituted penicillanic acid 1,1-dioxides has shown their potential as beta-lactam inhibitors, especially for combating antibacterial resistance caused by beta-lactamase enzymes . For instance, compounds like (αR,6R)-6-(α-hydroxybenzyl)penicillanic acid 1,1-dioxide have demonstrated powerful inhibitory activity against class C beta-lactamases.

Development of Modified Penicillins

Benzhydryl 6,6-dibromopenicillanate serves as a key intermediate in the synthesis of structurally modified penicillins with improved properties. One notable application is the development of penicillin derivatives with carbapenem-like stereochemistry . These modified structures can overcome existing resistance mechanisms and provide new therapeutic options.

The table below illustrates the comparative inhibitory activity of a modified penicillin derivative (MPC-1) against different classes of beta-lactamases:

| Compound | IC50 against Class A β-lactamase (PenP) | IC50 against Class C β-lactamase (P99) |

|---|---|---|

| MPC-1 (Modified penicillin) | >1 mM | 15 μM |

| Clavulanate | <2 μM | 77.8 μM |

| Sulbactam | <2 μM | 29.88 μM |

This data demonstrates that strategic modifications to the penicillin core structure can create compounds with selective inhibitory properties against specific classes of beta-lactamases .

Structure-Activity Relationship Studies

The structure-activity relationships (SAR) of compounds derived from Benzhydryl 6,6-dibromopenicillanate provide valuable insights for drug design. The benzhydryl group serves as a protecting group that can be selectively removed under specific conditions to generate the free carboxylic acid.

Key structural features affecting biological activity include:

-

The oxidation state of the sulfur atom in the thiazolidine ring

-

The substituents at the 6-position (dibromo, monobromo, or other groups)

-

The configuration of substituents (alpha or beta orientation)

-

The nature of the ester group (benzhydryl being particularly useful as a protecting group)

Research on related compounds has shown that 6α-substituted penicillanic acid derivatives often exhibit different biological activities compared to their 6β-counterparts, highlighting the importance of stereochemistry in determining biological effects .

Analytical Characterization

The characterization of Benzhydryl 6,6-dibromopenicillanate typically involves various analytical techniques. Based on data from related compounds, the following analytical parameters are commonly used:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation. For similar compounds, characteristic signals include:

-

Distinct signals for the geminal dimethyl groups in the thiazolidine ring

-

Signals corresponding to the benzhydryl proton and aromatic protons

-

Signals for the beta-lactam protons, particularly at H-5 and H-6 positions

Infrared (IR) spectroscopy typically shows characteristic absorption bands for the beta-lactam carbonyl (approximately 1780-1760 cm⁻¹) and ester carbonyl (approximately 1740-1720 cm⁻¹) functionalities.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and reaction monitoring. For instance, TLC analysis of related compounds shows distinct Rf values that help differentiate between starting materials and reaction products .

Historical Development and Significance

The development of Benzhydryl 6,6-dibromopenicillanate represents an important advancement in beta-lactam chemistry. The compound belongs to a broader historical context of penicillin modification aimed at addressing growing antibiotic resistance.

The exploration of 6,6-dibromopenicillanic acid derivatives began in earnest during the 1960s and 1970s, when researchers were seeking ways to modify the penicillin core structure to overcome emerging resistance mechanisms. Clayton's work in 1969 on the hydrogenation of methyl 6,6-dibromopenicillanate represents early research in this field .

Subsequent research expanded to include various protecting groups, including benzhydryl, which provides stability under certain reaction conditions while allowing selective deprotection when needed. This has made compounds like Benzhydryl 6,6-dibromopenicillanate valuable intermediates in synthetic pathways leading to novel beta-lactam antibiotics and inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume